3-Amino-1,3-diphenylpropan-1-ol

Catalog No.
S14557903
CAS No.
25756-02-9
M.F
C15H17NO
M. Wt
227.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1,3-diphenylpropan-1-ol

CAS Number

25756-02-9

Product Name

3-Amino-1,3-diphenylpropan-1-ol

IUPAC Name

3-amino-1,3-diphenylpropan-1-ol

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

InChI

InChI=1S/C15H17NO/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2

InChI Key

HQFWJAGMDNUMAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)N

3-Amino-1,3-diphenylpropan-1-ol is an organic compound characterized by its amino and hydroxyl functional groups attached to a propan-1-ol backbone with two phenyl groups. Its chemical structure can be represented by the molecular formula C16H19NOC_{16}H_{19}NO and a molecular weight of approximately 241.33 g/mol. The compound's IUPAC name is 3-amino-2-methyl-1,1-diphenylpropan-1-ol, and it possesses unique properties due to the presence of both amine and alcohol functionalities, making it a versatile building block in organic synthesis.

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert it into different amines or alcohols, often utilizing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically using halogenating agents like thionyl chloride or phosphorus tribromide.

Research indicates that 3-amino-1,3-diphenylpropan-1-ol exhibits biological activity primarily as an NMDA receptor antagonist. This interaction inhibits the action of glutamate, a key neurotransmitter in the brain, leading to potential dissociative anesthetic effects similar to those observed with phencyclidine (PCP). Its effects on the central nervous system have made it a subject of interest in pharmacological studies.

The synthesis of 3-amino-1,3-diphenylpropan-1-ol typically involves multi-step processes:

  • Nitrile-Aldol Reaction: Benzophenone and propionitrile are combined in the presence of a sodamide base and ethyl ether solvent to produce 3-hydroxy-2-methyl-3,3-diphenylpropanenitrile.
  • Reduction: The nitrile intermediate is then reduced using lithium aluminum hydride to yield 3-amino-1,3-diphenylpropan-1-ol.

These methods are scalable for industrial production, focusing on optimizing conditions for yield and purity while minimizing environmental impact.

3-Amino-1,3-diphenylpropan-1-ol has several applications across various fields:

  • Organic Synthesis: It serves as a reagent and building block for more complex organic molecules.
  • Pharmaceuticals: Investigated for its potential use in developing drugs that target NMDA receptors, contributing to treatments for neurological disorders.
  • Chemical Industry: Utilized in the production of other chemical products due to its unique functional groups.

Studies have focused on the interaction of 3-amino-1,3-diphenylpropan-1-ol with NMDA receptors. Its mechanism involves blocking glutamate's action, which is crucial for synaptic transmission and neuroplasticity. Understanding these interactions helps elucidate its potential therapeutic effects and safety profile .

Several compounds share structural similarities with 3-amino-1,3-diphenylpropan-1-ol. Notable examples include:

Compound NameCAS NumberKey Features
2-Amino-1,3-diphenylpropan-1-one108714-45-0Contains a ketone instead of an alcohol group.
2-Amino-3-(p-hydroxyphenyl)-1,1-diphenylpropan-1-ol-Features a hydroxyl group on one phenyl ring.
(R)-2-Amino-3,3-diphenylpropan-1-ol171037-01-7Different stereochemistry affecting its biological activity.

Uniqueness

The uniqueness of 3-amino-1,3-diphenylpropan-1-ol lies in its specific combination of amino and hydroxyl groups within a diphenylpropane framework. This configuration imparts distinct chemical reactivity and biological properties compared to similar compounds. Its role as an NMDA antagonist further differentiates it from other compounds lacking this functionality .

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

227.131014166 g/mol

Monoisotopic Mass

227.131014166 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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